molecular formula C5H11ClO2S B1338599 2,2-Dimethylpropane-1-sulfonyl chloride CAS No. 53333-76-9

2,2-Dimethylpropane-1-sulfonyl chloride

Cat. No. B1338599
CAS RN: 53333-76-9
M. Wt: 170.66 g/mol
InChI Key: RSLHISYPEJMMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpropane-1-sulfonyl chloride is a chemical compound that belongs to the class of organic sulfur compounds. While the provided papers do not directly discuss 2,2-Dimethylpropane-1-sulfonyl chloride, they do provide insights into related sulfur-containing compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2,2-Dimethylpropane-1-sulfonyl chloride.

Synthesis Analysis

The synthesis of sulfur-containing compounds often involves the use of sulfonyl chlorides as intermediates or reactants. For example, the synthesis of hexahydroquinolines uses a sulfonic acid functionalized pyridinium chloride as a catalyst, indicating the reactivity of sulfonyl chloride derivatives in catalyzing multi-component condensation reactions . Similarly, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of N-methyl-benzenesulfonamide with chlorosulfonic acid . These methods suggest that 2,2-Dimethylpropane-1-sulfonyl chloride could be synthesized through similar interactions involving chlorosulfonic acid and appropriate precursors.

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can be characterized using various spectroscopic techniques. For instance, the structure of dimethyl(2-oxo-2-ferrocenylethyl)sulfonium iodide was elucidated using spectral data and X-ray crystallographic analysis . Similarly, the sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were structurally characterized by X-ray single crystal diffraction . These techniques could be applied to determine the molecular structure of 2,2-Dimethylpropane-1-sulfonyl chloride.

Chemical Reactions Analysis

Sulfonyl chlorides are known to participate in various chemical reactions. For example, sulfenyl chlorides can undergo thermolysis to generate corresponding thioketones . N,N-Dimethylsulfamoyl and 2-propanesulfonyl chlorides have been studied for their solvolysis reactions, which are believed to proceed by an S(N)2 pathway . These studies indicate that 2,2-Dimethylpropane-1-sulfonyl chloride could also undergo similar solvolysis reactions, potentially following an S(N)2 mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chlorides are influenced by their molecular structure. For instance, the steric hindrance in dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride affects its reactivity and the kinetics of substitution reactions in aqueous solutions . The solubility and reactivity of dimethyl sulfoxide, a related sulfur compound, have been extensively studied, highlighting its role as a solvent and its antioxidant properties . These insights can be used to infer the solubility, stability, and reactivity of 2,2-Dimethylpropane-1-sulfonyl chloride.

Scientific Research Applications

Catalyst in Synthesis

2,2-Dimethylpropane-1-sulfonyl chloride is utilized as a catalyst in various chemical synthesis processes. For instance, ionic liquid sulfonic acid functionalized pyridinium chloride, synthesized using this compound, is used as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This process involves a one-pot multi-component condensation of 2-naphthol with arylaldehydes and dimedone (Moosavi‐Zare et al., 2013).

Structural and Conformational Studies

The compound has also been used in structural and conformational studies of various chemical species. For example, the reaction of 2,2-dimethylpropane-1,3-diamine with concentrated aqueous hydrochloric acid produced colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride and its hydrate. These compounds were characterized via X-ray crystallography, IR and Raman spectroscopy, NMR spectroscopy, and thermal analysis, providing insights into their structural and conformational properties (Heimgert et al., 2022).

Exploration of Antioxidant Properties

The compound has been investigated for its potential in biomedical research due to its amphiphilic nature and ability to dissolve lipophilic compounds. Studies have evaluated its antioxidant properties, especially in the context of neuroprotection, indicating its utility as a solvent in the evaluation of neuroprotective antioxidants (Sanmartín-Suárez et al., 2011).

Protection of Sulfonic Acids

A novel method for protecting sulfonic acids using the 'safety-catch' principle has been developed using 2,2-dimethylpropane-1-sulfonyl chloride. This method facilitates the protection and subsequent deprotection of sulfonic acids, proving beneficial for the synthesis of taurine derivatives and potentially applicable to a wide range of sulfonic acids (Seeberger et al., 2007).

Detection of Metallic Ions

Dansyl chloride, which reacts with 2,2-dimethylpropane-1-sulfonyl chloride, has been used to develop a fluorescent sensor for the selective detection of toxic metals like antimony and thallium at parts per billion levels, showcasing its application in environmental monitoring and safety (Qureshi et al., 2019).

properties

IUPAC Name

2,2-dimethylpropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLHISYPEJMMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503088
Record name 2,2-Dimethylpropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpropane-1-sulfonyl chloride

CAS RN

53333-76-9
Record name 2,2-Dimethylpropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylpropane-1-sulfonyl chloride
Reactant of Route 2
2,2-Dimethylpropane-1-sulfonyl chloride
Reactant of Route 3
2,2-Dimethylpropane-1-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2,2-Dimethylpropane-1-sulfonyl chloride
Reactant of Route 5
2,2-Dimethylpropane-1-sulfonyl chloride
Reactant of Route 6
2,2-Dimethylpropane-1-sulfonyl chloride

Citations

For This Compound
1
Citations
L Liu, MR Lee, JL Kim, DA Whittington… - Bioorganic & Medicinal …, 2016 - Elsevier
One of the challenges for targeting B-Raf V600E with small molecule inhibitors had been achieving adequate selectivity over the wild-type protein B-Raf WT , as inhibition of the latter …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.